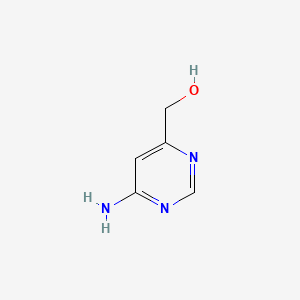
(6-Aminopyrimidin-4-yl)methanol
Descripción general
Descripción
“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for “(6-Aminopyrimidin-4-yl)methanol” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“(6-Aminopyrimidin-4-yl)methanol” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .Aplicaciones Científicas De Investigación
Molecular Complexation and Magnetic Properties
Complexation of 4-aminopyrimidine with copper(II) in methanol results in the formation of a copper(II) complex that demonstrates significant antiferromagnetic interaction. This complex, characterized by its unique structure, offers insights into magnetic interactions at the molecular level, paving the way for advancements in materials science and magnetic property manipulation (Osanai, Ishida, & Nogami, 2005).
Solubility and Thermodynamic Behavior
The solubility of related pyrimidine derivatives in various organic solvents has been meticulously studied, highlighting the influence of temperature on solubility. Such research is crucial for understanding the dissolution behavior of these compounds, which has implications in pharmaceutical formulation and chemical process design (Yao, Xia, & Li, 2017).
Organic-Inorganic Hybrid Materials
The synthesis and characterization of organic-inorganic hybrids based on silicomolybdenate/silicotungstate and aminopyrimidine demonstrate these compounds' potential in catalysis, particularly in the oxidative elimination of methanol. These materials exhibit promising fluorescence properties and highlight the intersection of materials science and environmental protection (Chen et al., 2015).
Supramolecular Chemistry and Crystal Engineering
The development of bifunctional aromatic N-heterocycles through palladium-catalyzed cross-coupling reactions provides a foundation for understanding hydrogen-bonding motifs in solid-state structures. Such research underpins the design and synthesis of supramolecular reagents and materials, contributing to the broader field of crystal engineering (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Coordination Chemistry and Framework Adjustment
Investigations into the frameworks of polymeric silver(I) complexes with 2-aminopyrimidyl ligands underscore the versatility of coordination compounds. By manipulating counterions, researchers can adjust the complexes' structures, which has implications for material science, catalysis, and the development of molecular electronics (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(6-aminopyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLLJWLCMNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyrimidin-4-yl)methanol | |
CAS RN |
436851-94-4 | |
| Record name | (6-aminopyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



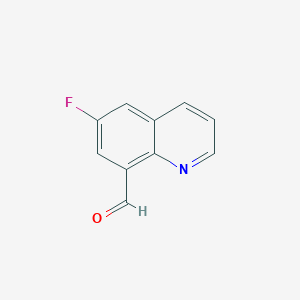

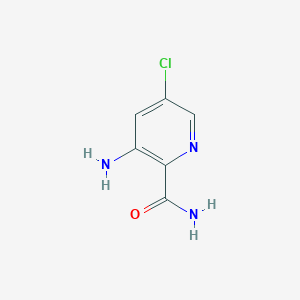


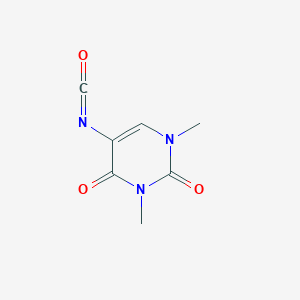

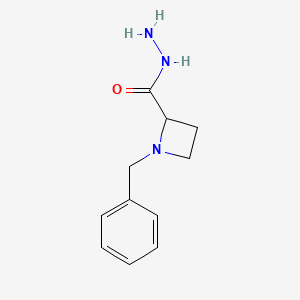
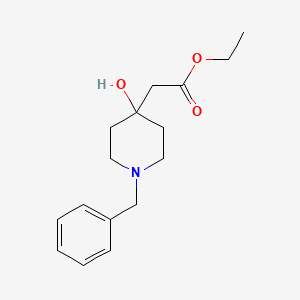
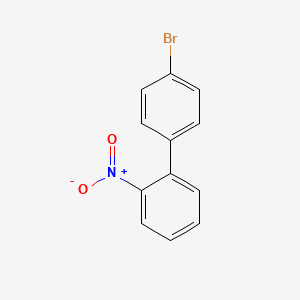
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)
